1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate
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Overview
Description
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a tert-butylamino group and a methylcyclohexyl ether group attached to a propanol backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate typically involves multiple steps:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate precursor to introduce the tert-butylamino group.
Introduction of the methylcyclohexyl ether group: This step involves the reaction of 2-methylcyclohexanol with an appropriate reagent to form the methylcyclohexyl ether group.
Coupling of the two intermediates: The tert-butylamino intermediate and the methylcyclohexyl ether intermediate are coupled under specific conditions to form the final product.
Formation of the maleate salt: The final product is reacted with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((1,1-Dimethylethyl)amino)-2-propanol maleate: Lacks the methylcyclohexyl ether group.
3-((2-Methylcyclohexyl)oxy)-2-propanol maleate: Lacks the tert-butylamino group.
1-((1,1-Dimethylethyl)amino)-3-((2-ethylcyclohexyl)oxy)-2-propanol maleate: Contains an ethyl group instead of a methyl group on the cyclohexyl ring.
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate is unique due to the presence of both the tert-butylamino group and the methylcyclohexyl ether group. This combination imparts specific chemical and biological properties, making it distinct from similar compounds.
Properties
CAS No. |
80768-74-7 |
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Molecular Formula |
C18H33NO6 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(2-methylcyclohexyl)oxypropan-2-ol |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-11-7-5-6-8-13(11)17-10-12(16)9-15-14(2,3)4;5-3(6)1-2-4(7)8/h11-13,15-16H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
BYVNVNKFZKWRFW-WLHGVMLRSA-N |
Isomeric SMILES |
CC1CCCCC1OCC(CNC(C)(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CCCCC1OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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